6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid
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Overview
Description
6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, which have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .
Comparison with Similar Compounds
Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.
Benzimidazole: Known for its use in antifungal and antiparasitic drugs.
Indole: Another heterocyclic compound with significant biological activity
Uniqueness: 6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a pharmacophore in drug design highlight its importance in scientific research .
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-amino-2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c9-3-1-4(7(12)13)6-5(2-3)10-8(14)11-6/h1-2H,9H2,(H,12,13)(H2,10,11,14) |
InChI Key |
RZEODZCTTIXOBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)NC(=O)N2)N |
Origin of Product |
United States |
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